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molecular formula C8H15Cl3O B8607279 1,1,1-Trichlorooctan-2-OL CAS No. 64713-78-6

1,1,1-Trichlorooctan-2-OL

Cat. No. B8607279
M. Wt: 233.6 g/mol
InChI Key: KHNONEOSYSRKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04285882

Procedure details

The contents of a flask charged with n-heptanal (2.5 mmol), sodium trichloroacetate (2.7 mmol) and a solvent (10 g) were stirred for 16 hours. At the end of this period, when the reaction mixture contained sodium 1,1,1-trichloro-2-octyl carbonate (compound 24), ##STR35## water (50 ml) was added and the mixture was extracted with two portions (each of 25 ml) of n-pentane. Six experiments were thus carried out, each with another solvent. Table I shows which solvents and temperatures were used and presents the conversion of the n-heptanal and the selectivity to the title alcohol. These conversions and selectivities were already obtained after one hour stirring, stirring being continued overnight.
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Name
sodium trichloroacetate
Quantity
2.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
10 g
Type
reactant
Reaction Step Two
Name
sodium 1,1,1-trichloro-2-octyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)CCCCCC.ClC(Cl)(Cl)C([O-])=O.[Na+].C(=O)([O-])[O:18][CH:19]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])[C:20]([Cl:23])([Cl:22])[Cl:21].[Na+]>O>[Cl:21][C:20]([Cl:22])([Cl:23])[CH:19]([OH:18])[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C(CCCCCC)=O
Name
sodium trichloroacetate
Quantity
2.7 mmol
Type
reactant
Smiles
ClC(C(=O)[O-])(Cl)Cl.[Na+]
Step Two
Name
solvent
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
sodium 1,1,1-trichloro-2-octyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(Cl)(Cl)Cl)CCCCCC)([O-])=O.[Na+]
Step Four
Name
compound 24
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C(Cl)(Cl)Cl)CCCCCC)([O-])=O.[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with two portions (each of 25 ml) of n-pentane
CUSTOM
Type
CUSTOM
Details
These conversions and selectivities were already obtained after one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC(C(CCCCCC)O)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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